(2E)-[(4-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile
Description
(2E)-(4-Chloro-2-fluorophenyl)sulfonylacetonitrile is a sulfonylated nitrile derivative featuring a piperidin-2-ylidene moiety and a substituted aryl sulfonyl group. Its molecular formula is C₁₃H₁₁ClFN₂O₂S (exact weight: 308.75 g/mol), with the (4-chloro-2-fluorophenyl)sulfonyl group contributing to its electronic and steric properties. This compound is primarily utilized in chemical research, particularly in the synthesis of heterocyclic systems and as a precursor for functionalized biomolecules .
Properties
IUPAC Name |
(2E)-2-(4-chloro-2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c14-9-4-5-12(10(15)7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZWCVVCOWOHT-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)F)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=C(C=C2)Cl)F)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with piperidin-2-ylideneacetonitrile under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
(2E)-: (4-chloro-2-fluorophenyl)sulfonylacetonitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted sulfonyl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)- (4-chloro-2-fluorophenyl)sulfonylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Data Source |
|---|---|---|---|---|
| (2E)-(2-Fluorophenyl)sulfonylacetonitrile | C₁₃H₁₃FN₂O₂S | 280.32 | 2-Fluorophenyl (no Cl) | |
| (2E)-(2-Fluoro-4-methylphenyl)sulfonylacetonitrile | C₁₃H₁₃FN₂O₂S | 280.32 | 2-Fluoro-4-methylphenyl; pyrrolidin ring | |
| (2E)-(2-Fluoro-5-methylphenyl)sulfonylacetonitrile | C₁₄H₁₅FN₂O₂S | 294.35 | 2-Fluoro-5-methylphenyl | |
| (2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile | C₁₅H₁₇FN₂O₂S | 308.38 | Azepane ring (7-membered); 4-methylphenyl | |
| 2-(6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile | C₁₈H₁₀Cl₃N₃S | 406.72 | Sulfanyl group; pyridazine core |
Key Observations:
Substituent Impact :
- The 4-chloro-2-fluorophenyl group in the target compound enhances electrophilicity compared to analogues with methyl or unsubstituted phenyl groups (e.g., compounds in ). This substitution pattern may influence binding affinity in biological systems or reactivity in synthetic pathways.
- Replacement of the piperidine ring with a pyrrolidine (5-membered) or azepane (7-membered) ring alters steric bulk and conformational flexibility. For instance, the azepane derivative (308.38 g/mol) has a higher molecular weight than the piperidine-based analogues .
Analytical and Pharmacological Data
- LC/MS Characterization : Analogues such as (2E)-(2-fluoro-4-methylphenyl)sulfonylacetonitrile show m/z [M+H]⁺ = 280.4 , consistent with theoretical values . The target compound’s higher molecular weight (308.75 g/mol) would require high-resolution MS for confirmation.
- Biological Activity : While direct pharmacological data for the target compound is absent, structurally related sulfonylated nitriles are explored as fungicidal agents (e.g., psoralen derivatives in ) and fluorescent biomolecule labels (e.g., styrylcoumarins in ).
Biological Activity
(2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile, with the CAS number 1454881-65-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₂ClFN₂O₂S
- Molecular Weight : 314.76 g/mol
The compound features a piperidinylidene moiety linked to a chlorofluorophenyl sulfonyl group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. In vitro studies have shown that (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A comparative study highlighted that derivatives with sulfonamide functionalities generally show enhanced antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .
Anticancer Potential
The compound's mechanism of action in cancer cells may involve the inhibition of specific enzymes related to cell proliferation. For instance, studies on structurally related compounds suggest that they can inhibit key signaling pathways involved in tumor growth .
The biological activity of (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile is hypothesized to occur through:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function.
- Cell Membrane Interaction : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Signal Transduction Pathway Modulation : The compound may affect pathways involved in cell growth and apoptosis.
Study 1: Antibacterial Efficacy
In a controlled study, (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value lower than that of conventional antibiotics, suggesting a potential for development as an antimicrobial agent .
Study 2: Anticancer Activity
A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction observed through flow cytometry analysis .
Data Tables
| Biological Activity | IC50 Value (µM) | Comparison with Standard Antibiotics |
|---|---|---|
| Antibacterial (S. aureus) | 12 | Lower than Ampicillin (20 µM) |
| Antibacterial (E. coli) | 15 | Comparable to Streptomycin (15 µM) |
| Anticancer (HeLa Cells) | 8 | More effective than Doxorubicin (10 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
